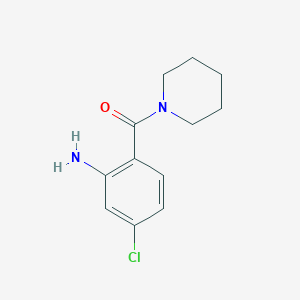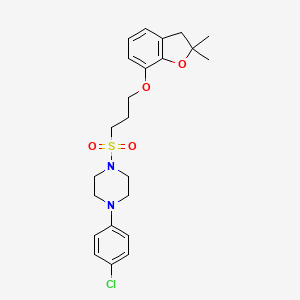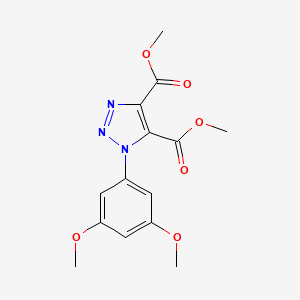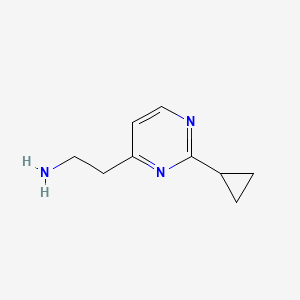
5-Chloro-2-(piperidine-1-carbonyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-Chloro-2-(piperidine-1-carbonyl)aniline is a chemical compound with the molecular formula C12H15ClN2O and a molecular weight of 238.72 . It is commonly used in research .
Synthesis Analysis
The synthesis of 5-Chloro-2-(piperidine-1-carbonyl)aniline involves several steps, including the use of 4-chloroisatoic anhydride and piperidine in dimethylformamide (DMF) at ambient temperature . The mixture is stirred overnight and then concentrated in vacuo. The resulting residue is purified by silica gel chromatography to provide the amide .Molecular Structure Analysis
The InChI code for 5-Chloro-2-(piperidine-1-carbonyl)aniline is 1S/C12H15ClN2O/c13-9-4-5-10(11(14)8-9)12(16)15-6-2-1-3-7-15/h4-5,8H,1-3,6-7,14H2 . This indicates the presence of a piperidine ring attached to an aniline group, with a chlorine atom on the aniline ring.Chemical Reactions Analysis
While specific chemical reactions involving 5-Chloro-2-(piperidine-1-carbonyl)aniline are not detailed in the search results, piperidine derivatives are known to be important synthetic fragments for designing drugs . They are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Physical And Chemical Properties Analysis
5-Chloro-2-(piperidine-1-carbonyl)aniline has a predicted melting point of 142.91°C and a predicted boiling point of approximately 432.9°C at 760 mmHg . Its density is predicted to be approximately 1.3 g/cm3, and its refractive index is predicted to be n20D 1.61 .Scientific Research Applications
Drug Design and Synthesis
Piperidine derivatives, such as 5-Chloro-2-(piperidine-1-carbonyl)aniline, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Pharmacological Applications
The pharmaceutical applications of synthetic and natural piperidines, including 5-Chloro-2-(piperidine-1-carbonyl)aniline, have been extensively studied . The latest scientific advances in the discovery and biological evaluation of potential drugs containing the piperidine moiety have been covered .
Organic Chemistry
The development of fast and cost-effective methods for the synthesis of substituted piperidines, such as 5-Chloro-2-(piperidine-1-carbonyl)aniline, is an important task of modern organic chemistry .
Chemical Diversity Research
In chemical diversity research, piperidine-related compounds represent one of the most important synthetic medicinal blocks for drugs construction . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .
Enantiomerically Enriched Piperidines
The combination of a quinoline organocatalyst and trifluoroacetic acid as a cocatalyst afforded a series of enantiomerically enriched 2,5- and 2,6-disubstituted protected piperidines . This includes 5-Chloro-2-(piperidine-1-carbonyl)aniline.
Standards and Quality Control
5-Chloro-2-(piperidine-1-carbonyl)aniline is used in the National Institute of Standards and Technology (NIST) to deliver a high quality copy of the Database and to verify that the data contained therein have been selected on the basis of sound scientific judgment .
properties
IUPAC Name |
(2-amino-4-chlorophenyl)-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O/c13-9-4-5-10(11(14)8-9)12(16)15-6-2-1-3-7-15/h4-5,8H,1-3,6-7,14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONDLGHGVJQYNAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=C(C=C(C=C2)Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-{3-[(diethylcarbamoyl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene}acetate](/img/structure/B2817623.png)

![1-Benzofuran-2-yl-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanone](/img/structure/B2817625.png)

![(Z)-5-(((1H-benzo[d]imidazol-2-yl)amino)methylene)-3-ethyl-2-thioxothiazolidin-4-one](/img/structure/B2817629.png)
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide](/img/structure/B2817632.png)
![6-Chloro-N-[1-(5-ethylfuran-2-YL)-2-methoxyethyl]pyridine-3-carboxamide](/img/structure/B2817633.png)
![N-(2-methoxy-5-methylphenyl)-2-[4-(2-pyridinyl)piperazino]acetamide](/img/structure/B2817634.png)

![3-butyl-1-methyl-8-(4-methylphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2817637.png)



